(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Description
(E)-N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with fluorine atoms at the 4- and 6-positions. The compound also contains a 4-nitrophenyl group conjugated to the acrylamide backbone and a pyridin-4-ylmethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O3S/c23-16-11-18(24)21-19(12-16)32-22(26-21)27(13-15-7-9-25-10-8-15)20(29)6-3-14-1-4-17(5-2-14)28(30)31/h1-12H,13H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNXULAXTMRFLH-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole core.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Pyridin-4-ylmethylamine: This step involves the coupling of the acryloyl intermediate with pyridin-4-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related acrylamide derivatives:
Key Observations:
Substituent Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing properties, which may enhance reactivity in electrophilic interactions compared to the 4-methoxyphenyl group in , which is electron-donating and less polar.
- Fluorine atoms on the benzo[d]thiazole core increase lipophilicity and metabolic stability relative to the sulfamoyl linker in , which improves solubility but may reduce membrane permeability.
Heterocyclic Cores: The benzo[d]thiazole in the target compound is structurally distinct from the pyrimidine in and the pyridinylpyrimidine in . Thiazole derivatives are known for kinase inhibition, whereas pyrimidines are common in antifolates and antivirals .
Biological Relevance :
- The 3,4,5-trimethoxyphenyl group in is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), whereas the pyridin-4-ylmethyl group in the target compound may facilitate blood-brain barrier penetration due to its smaller size and basic nitrogen .
Methodological Considerations for Similarity Analysis
Compound similarity comparisons rely on structural descriptors (e.g., fingerprints, pharmacophores) and physicochemical properties (e.g., logP, topological polar surface area). While the target compound shares an acrylamide backbone with and , its unique substituents place it in a distinct chemical space:
- Tanimoto Coefficient Analysis : A hypothetical comparison using 2D fingerprints would reveal moderate similarity (~0.4–0.6) due to shared acrylamide motifs but divergent substituents .
- 3D Shape/Electrostatic Similarity: The nitro group’s strong electron-withdrawing effect creates a distinct electrostatic profile compared to methoxy or cyano groups in analogs .
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